molecular formula C11H15NOS2 B069511 N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine CAS No. 175202-71-8

N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine

Cat. No. B069511
M. Wt: 241.4 g/mol
InChI Key: MSRIAXHKDICKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine” is a chemical compound with the molecular formula C11H15NOS2 . It is not intended for human or veterinary use and is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene ring, which is a sulfur-containing heterocycle, attached to a hydroxylamine group . The molecular weight is 241.4 g/mol.


Physical And Chemical Properties Analysis

This compound has a melting point of 151ºC, a boiling point of 380.7ºC at 760 mmHg, and a flash point of 184.1ºC . It has a density of 1.29g/cm3 . The water solubility and stability of this compound are not specified in the available literature .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB), have been studied for their potential in measuring amyloid in vivo in the brains of Alzheimer's disease patients. These compounds, by interacting with amyloid deposits, enable early detection of Alzheimer's disease through PET amyloid imaging techniques. This breakthrough helps understand the pathophysiological mechanisms and the time course of amyloid deposits in the brain, which is critical for the evaluation of new antiamyloid therapies (Nordberg, 2007).

Pharmacology and Toxicology of Novel Compounds

The pharmacology and toxicology of novel psychoactive substances (NPS), such as NBOMes and tryptamines, have been explored to understand their effects and potential health risks. These substances, including hallucinogens and synthetic opioids, have been analyzed for their serotonin 5-HT2A receptor activation, indicating their potent psychoactive effects and the importance of monitoring their presence in public health contexts. Such studies underscore the necessity for further research into these compounds' effects, mechanisms of action, and potential therapeutic applications or health risks associated with their use (Halberstadt, 2017).

Environmental Impact and Degradation of Pharmaceuticals

Research on the degradation of pharmaceuticals, such as acetaminophen, by advanced oxidation processes (AOPs) highlights the environmental impact of recalcitrant compounds. This work provides insights into the kinetics, mechanisms, by-products, and biotoxicity of degradation pathways, offering a foundation for enhancing the removal of harmful compounds from water sources. Understanding the degradation behavior of pharmaceuticals in the environment is crucial for developing effective water treatment strategies and mitigating ecological risks (Qutob et al., 2022).

properties

IUPAC Name

N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS2/c1-11(2)4-7-6-15-10(14-3)9(7)8(5-11)12-13/h6,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRIAXHKDICKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CSC(=C2C(=NO)C1)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381153
Record name N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine

CAS RN

175202-71-8
Record name N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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